molecular formula C20H16ClN3O4 B2534610 N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-27-6

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2534610
CAS No.: 899741-27-6
M. Wt: 397.82
InChI Key: FDFFVUPQPTXMEN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, with CAS number 899741-27-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects, and structure-activity relationships (SARs).

PropertyValue
Common NameThis compound
Molecular FormulaC20_{20}H16_{16}ClN3_{3}O4_{4}
Molecular Weight397.8 g/mol
CAS Number899741-27-6

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells . The inhibition of the NF-κB signaling pathway has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects.

Case Study: Acute Lung Injury (ALI)

In a recent study involving LPS-induced ALI in mice, a derivative compound demonstrated significant improvement in lung pathology and reduced pulmonary edema. This suggests that similar mechanisms may be applicable to this compound, warranting further investigation into its therapeutic potential for inflammatory diseases .

Cytotoxic Effects

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. While specific data on this compound is limited, similar dihydropyridine derivatives have exhibited promising cytotoxic effects against several cancer types, highlighting the need for further research into its efficacy and mechanism of action.

Structure-Activity Relationships (SAR)

The understanding of SAR is crucial for optimizing the biological activity of compounds within this class. Modifications to the phenyl and carboxamide moieties have been shown to significantly influence both potency and selectivity against specific biological targets. For example:

ModificationEffect on Activity
Substitution on the phenyl ringEnhanced anti-inflammatory activity
Alteration of the carboxamide groupImproved cytotoxicity against cancer cells

Research indicates that specific substitutions can enhance binding affinity to target proteins involved in inflammatory processes or cancer progression .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-3-2-4-14(9-13)11-23-12-15(5-8-19(23)25)20(26)22-16-6-7-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFVUPQPTXMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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